molecular formula C8H9NO3 B1406517 Methyl 5-hydroxy-3-methylpicolinate CAS No. 1211516-93-6

Methyl 5-hydroxy-3-methylpicolinate

Cat. No. B1406517
CAS RN: 1211516-93-6
M. Wt: 167.16 g/mol
InChI Key: ZGTXLDWNFBIHJH-UHFFFAOYSA-N
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Description

Methyl 5-hydroxy-3-methylpicolinate, commonly referred to as MHMP, is an organic compound that has been studied for its potential applications in various scientific fields. This compound is a derivative of picolinic acid, which is an important intermediate in the biosynthesis of many amino acids. MHMP has been found to have a wide range of biological and physiological effects, making it a promising candidate for further research. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for MHMP will be discussed in

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods : Research has shown various methods for synthesizing compounds related to Methyl 5-hydroxy-3-methylpicolinate. For example, Deady et al. (1971) described general methods for synthesizing substituted methyl pyridinecarboxylates, which are closely related to Methyl 5-hydroxy-3-methylpicolinate, using readily available starting materials (Deady, Shanks, Campbell, & Chooi, 1971).

  • Chemical Reactions and Properties : Studies like that of Moore, Kirk, and Newmark (1979) have explored the chemical reactions of similar compounds, providing insights into the behavior of Methyl 5-hydroxy-3-methylpicolinate under different conditions. Their work on ammonolysis of related compounds contributes to understanding the chemical properties of Methyl 5-hydroxy-3-methylpicolinate (Moore, Kirk, & Newmark, 1979).

Potential Pharmacological and Biological Activity

  • Pharmacological Significance : While direct studies on Methyl 5-hydroxy-3-methylpicolinate may be limited, research on structurally related compounds provides insights. For instance, Patel and Patel (2017) synthesized a novel ligand with potential pharmacological importance, indicating possible applications for similar compounds in drug development (Patel & Patel, 2017).

  • Biological Interactions : Studies like that of Luo et al. (2005) on compounds derived from 5-hydroxy-3-methyl-3H-benzofuran-2-one, a structure similar to Methyl 5-hydroxy-3-methylpicolinate, show potential biological interactions and effects. These studies provide a basis for understanding how Methyl 5-hydroxy-3-methylpicolinate might interact with biological systems (Luo, Yu, Holloway, Parrish, Greig, & Brossi, 2005).

Safety and Hazards

The safety and hazards associated with “Methyl 5-hydroxy-3-methylpicolinate” are not well-documented. It’s always important to handle all chemicals with appropriate safety measures, including the use of personal protective equipment and proper waste disposal .

Future Directions

While there is limited information specifically on “Methyl 5-hydroxy-3-methylpicolinate”, research in the field of organic chemistry and drug discovery is ongoing. Future directions may include the synthesis and characterization of similar compounds, investigation of their biological activity, and their potential applications in medicine .

properties

IUPAC Name

methyl 5-hydroxy-3-methylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5-3-6(10)4-9-7(5)8(11)12-2/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGTXLDWNFBIHJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-hydroxy-3-methylpicolinate

Synthesis routes and methods

Procedure details

A sealable reaction vessel was charged with 5-hydroxy-3-methylpicolinic acid (0.651 g, 4.25 mmol) and MeOH (35 mL). The reaction vessel was placed in a water bath, and concentrated sulfuric acid (0.854 mL, 15.94 mmol) was added. The vessel was sealed and heated in a 95° C. oil bath. After 24 h, the reaction mixture was concentrated and the residue was taken up in 30 mL of 0.5M aqueous Na2CO3. The aqueous phase was extracted with 10% MeOH-EtOAc (100 mL). The aqueous layer was separated and saturated with NaCl. The aqueous phase was extracted with 10% MeOH-EtOAc (7×100 mL). The combined organic fractions were dried over MgSO4 and concentrated. The residue was purified by silica gel chromatography, eluting with 3% to 4% MeOH-DCM to afford the title compound (593 mg). MS m/z=168 (M+H)+.
Quantity
0.651 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
0.854 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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